molecular formula C10H6BrF3O2 B2768563 5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran CAS No. 1394319-52-8

5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran

Cat. No. B2768563
CAS RN: 1394319-52-8
M. Wt: 295.055
InChI Key: FGUDGJJGQBBZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives, including 5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran, often involves the use of fluorine or trifluoromethyl groups . For example, 4-Bromo-7-methoxy-2-(trifluoromethyl)benzofuran was synthesized by the reaction of (o-hydroxybenzyl)triphenylphosphonium bromide with trifluoroacetic anhydride and base under reflux .


Molecular Structure Analysis

The molecular structure of 5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran includes a benzofuran ring, a bromine atom, a methoxy group, and a trifluoromethyl group . The molecular formula is C10H6BrF3O2 and the molecular weight is 295.055 .


Chemical Reactions Analysis

Benzofuran derivatives, including 5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran, can undergo various chemical reactions. For instance, benzofuran rings can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran include its molecular formula (C10H6BrF3O2), molecular weight (295.055), and its structure which includes a benzofuran ring, a bromine atom, a methoxy group, and a trifluoromethyl group .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives, including 5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran, have demonstrated significant anticancer effects. For instance, compound 36 (Fig. 8) exhibited substantial cell growth inhibition across various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Researchers are exploring its potential as a lead compound for targeted cancer therapies.

Anti-Hepatitis C Virus Activity

A novel macrocyclic benzofuran compound was discovered to possess anti-hepatitis C virus (HCV) activity. This finding suggests its potential as an effective therapeutic drug for HCV infection .

Synthetic Methods and Ring Construction

Recent studies have revealed novel methods for constructing benzofuran rings. For instance:

Natural Product Sources

Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources contribute to the diversity of benzofuran derivatives and their potential applications in drug development .

Structure-Activity Relationship

Understanding the relationship between benzofuran structures and bioactivities is crucial. Researchers continue to explore how specific modifications impact the compound’s efficacy and safety profiles .

Chemical Synthesis and Lead Compound Prospects

Efforts to synthesize benzofuran derivatives and identify lead compounds are ongoing. Researchers aim to harness their biological activities for therapeutic purposes .

Future Directions

Benzofuran compounds, including 5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds, developing novel methods for their synthesis, and investigating their potential as drug lead compounds .

properties

IUPAC Name

5-bromo-7-methoxy-3-(trifluoromethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O2/c1-15-8-3-5(11)2-6-7(10(12,13)14)4-16-9(6)8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUDGJJGQBBZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC=C2C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.